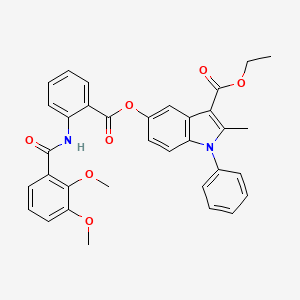

ethyl 5-((2-(2,3-dimethoxybenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate

Description

This compound is a multifunctional indole derivative featuring a 2-methyl substituent at the indole C2 position, a phenyl group at the N1 position, and a complex ester-linked substituent at C3. The C5 substituent comprises a benzoyloxy group modified with a 2,3-dimethoxybenzamido moiety.

Properties

IUPAC Name |

ethyl 5-[2-[(2,3-dimethoxybenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N2O7/c1-5-42-34(39)30-21(2)36(22-12-7-6-8-13-22)28-19-18-23(20-26(28)30)43-33(38)24-14-9-10-16-27(24)35-32(37)25-15-11-17-29(40-3)31(25)41-4/h6-20H,5H2,1-4H3,(H,35,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNXPPCLHYWJPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3NC(=O)C4=C(C(=CC=C4)OC)OC)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of compounds related to indole derivatives. For instance, certain indole-based compounds have shown significant activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentration (MIC) values indicating their effectiveness against both drug-susceptible and drug-resistant strains. The presence of methoxy groups in these compounds has been linked to enhanced activity, suggesting that structural modifications can lead to improved biological outcomes .

The mechanisms through which indole derivatives exert their biological effects include:

- Inhibition of Cell Wall Synthesis : Some indole compounds disrupt the synthesis of mycobacterial cell walls, leading to cell death.

- DNA Interaction : Certain derivatives have shown the ability to bind to DNA, potentially interfering with replication and transcription processes.

- Enzyme Inhibition : Indoles may inhibit key enzymes involved in metabolic pathways critical for bacterial survival.

Case Studies

- Synthesis and Evaluation : A study synthesized various indole derivatives and evaluated their antimycobacterial activity. The most active compound exhibited an MIC of 8.4 µM against Mtb, demonstrating a promising profile for further development .

- Cytotoxicity Assessment : The cytotoxic effects of selected indole compounds were assessed using human cell lines (HepG2 and Vero). Compounds with lower cytotoxicity profiles were prioritized for further testing, emphasizing the importance of selectivity in drug development .

- Time-Kill Kinetics : Time-kill studies revealed that certain indole derivatives maintained bacteriostatic effects over extended periods, comparable to first-line antitubercular drugs like rifampicin. This suggests a potential for these compounds to be developed as therapeutic agents against tuberculosis .

Data Table: Biological Activity Summary

| Compound Structure | MIC (µM) | Cytotoxicity (CC50) | Mechanism of Action |

|---|---|---|---|

| Indole Derivative 1 | 8.4 | >30 | Inhibition of cell wall synthesis |

| Indole Derivative 2 | 19.4 | <30 | DNA interaction |

| Indole Derivative 3 | 20.3 | <30 | Enzyme inhibition |

Comparison with Similar Compounds

Substituent Effects at the Indole C5 Position

The C5 substituent significantly influences synthetic pathways and physicochemical properties:

- Target vs. 5-Hydroxy Derivatives : The dimethoxybenzamido-benzoyloxy group in the target compound introduces steric bulk and lipophilicity compared to the simpler -OH or -O-benzyl groups in compounds 10 and 15 . This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.

- Regioselectivity : Cyclization of azidocinnamate esters (e.g., compound 8 in ) produces regioisomers depending on substituent position and electronic effects. The target compound’s 2,3-dimethoxy group may favor specific cyclization pathways, analogous to the high-yield formation of 5,6-dimethoxyindole carboxylate from 3,4-dimethoxy precursors .

N1 Substituent Variations

The N1 group modulates electronic and steric properties:

Q & A

Q. What synthetic strategies are employed for constructing the indole core in this compound?

The indole core is typically synthesized via cyclization reactions such as the Fischer indole synthesis or rhodium-catalyzed methods. Subsequent functionalization involves esterification and amide coupling. For example, the hydroxyl group on the indole can react with a benzoyl chloride derivative under basic conditions (e.g., NaOEt in DMSO) to form the ester linkage . The 2,3-dimethoxybenzamido group is introduced via amide coupling using activating agents like DCC or HOBt, as demonstrated in similar indole derivatives .

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

Critical techniques include:

- 1H/13C-NMR : Assigns proton and carbon environments, with HSQC spectra resolving connectivity .

- HRMS (ESI) : Validates molecular weight and isotopic distribution .

- IR spectroscopy : Confirms functional groups (e.g., ester C=O at ~1666 cm⁻¹, amide N-H at ~3298 cm⁻¹) .

- Elemental analysis : Ensures stoichiometric purity (e.g., C, H, N within 0.1% of theoretical values) .

Q. What purification methods are effective for isolating the target compound?

Column chromatography with gradients of cyclohexane/ethyl acetate (80:20 to 85:15) effectively separates intermediates and byproducts . Recrystallization from ethanol or DMF/acetic acid mixtures improves crystallinity .

Advanced Questions

Q. How can researchers optimize the amide coupling step to improve yield?

Low yields in amide coupling may arise from steric hindrance or poor nucleophilicity. Strategies include:

- Solvent optimization : Using polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (150–190°C) to enhance reactivity .

- Catalyst screening : Employing sodium ethoxide or NaOAc to deprotonate the amine, improving nucleophilic attack .

- Computational modeling : ICReDD’s reaction path search methods predict optimal conditions (e.g., temperature, solvent) using quantum chemical calculations .

Q. How to resolve discrepancies in 13C-NMR data during structural elucidation?

Conflicting signals can arise from tautomerism or dynamic processes. Solutions include:

Q. What role do electronic effects play in the reactivity of intermediates?

Electron-donating groups (e.g., methoxy) on the benzamido moiety enhance electrophilicity at the carbonyl, facilitating nucleophilic attack. Conversely, steric bulk from the 2-methyl group on the indole may slow esterification. Computational studies (e.g., Fukui indices) quantify electrophilic/nucleophilic sites to guide functionalization .

Q. How to validate the ester linkage using spectroscopic data?

- 1H-NMR : The ester methylene group (CH₂COO) appears as a quartet at δ ~4.3 ppm, while the benzoyloxy aromatic protons resonate at δ ~7.5–8.0 ppm .

- 13C-NMR : The ester carbonyl (C=O) signal is typically observed at δ ~165–170 ppm .

- IR : Strong absorption at ~1700–1750 cm⁻¹ confirms ester C=O stretching .

Q. How can computational tools predict optimal reaction conditions for sterically hindered intermediates?

ICReDD’s workflow integrates quantum chemical reaction path searches and experimental data mining. For example, transition-state modeling identifies steric clashes in amide coupling, guiding solvent selection (e.g., DMSO > DMF for bulky substrates) or temperature adjustments (e.g., 190°C for faster kinetics) .

Methodological Notes

- Synthesis : Multi-step routes require rigorous monitoring (TLC, HPLC) at each stage .

- Contradiction Analysis : Cross-validate spectral data with synthetic intermediates to trace discrepancies .

- Advanced Design : Hybrid computational-experimental frameworks reduce trial-and-error in optimizing complex syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.